

3-Bromocinnoline CAS number and molecular formula

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Compound of Interest

Compound Name: 3-Bromocinnoline

Cat. No.: B1602034

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An In-depth Technical Guide to **3-Bromocinnoline**: Physicochemical Properties, Synthesis, and Applications

A Note to the Reader: This guide addresses the topic of "**3-Bromocinnoline**." However, extensive searches for this specific compound have yielded limited to no direct results for its CAS number, molecular formula, or detailed technical data. Conversely, a significant body of information is available for its isomer, 3-Bromoquinoline. Given the structural similarity and the detailed information available, this guide will focus on 3-Bromoquinoline as a comprehensive proxy, providing researchers, scientists, and drug development professionals with a thorough technical overview of a closely related and highly relevant compound.

Introduction

The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Functionalization of the quinoline ring is a critical strategy for modulating the pharmacological profiles of these molecules. Among the various functionalized quinolines, 3-Bromoquinoline stands out as a versatile synthetic intermediate. The introduction of a bromine atom at the 3-position provides a reactive handle for a wide range of cross-coupling reactions, enabling the construction of complex molecular architectures with potential therapeutic applications in areas such as oncology and infectious diseases.^[1] This guide provides a comprehensive overview of 3-Bromoquinoline, from its fundamental properties to its synthesis and applications in modern drug discovery.

Physicochemical Properties of 3-Bromoquinoline

A clear understanding of the physicochemical properties of 3-Bromoquinoline is essential for its effective use in research and development. These properties are summarized in the table below.

Property	Value	Source
CAS Number	5332-24-1	[1] [2] [3] [4] [5]
Molecular Formula	C ₉ H ₆ BrN	[1] [2] [3] [4] [5]
Molecular Weight	208.05 g/mol	[2] [3] [4] [5]
Appearance	Colorless to light yellow liquid	[1] [6]
Boiling Point	272-278 °C	[1]
Melting Point	13 °C	[2]
Density	1.533 g/cm ³	[2]
Solubility	Soluble in diethyl ether, chloroform, and benzene.	[6]
SMILES	C1=CC=C2C(=C1)C=C(C=N2)Br	[2] [5]

Synthetic Methodologies for 3-Bromoquinoline

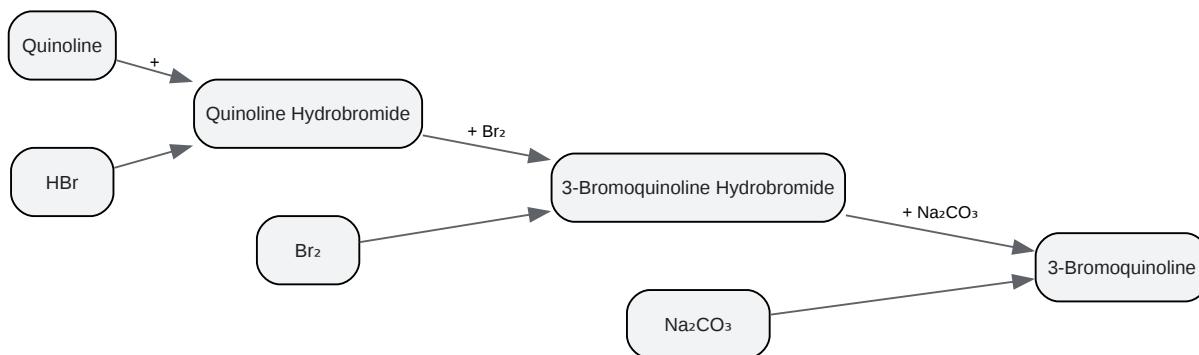
The regioselective synthesis of 3-Bromoquinoline is a key challenge that has been addressed through various synthetic strategies. The choice of method often depends on the desired scale, available starting materials, and required purity.

Direct Bromination of Quinoline

Direct electrophilic bromination of quinoline typically yields a mixture of 5- and 8-bromoquinolines. However, specific reaction conditions can favor the formation of the 3-bromo isomer. One approach involves the reaction of a quinoline acid salt with bromine in a suitable solvent.[\[7\]](#)

Experimental Protocol: Synthesis via Direct Bromination

- Prepare a solution of quinoline hydrobromide by reacting quinoline with hydrobromic acid.
- Dissolve the quinoline hydrobromide in a suitable solvent, such as a mixture of water and an alcohol.
- Add molecular bromine (Br_2) to the solution and stir the reaction mixture.
- The resulting 3-bromoquinoline hydrobromide may precipitate and can be collected by filtration.
- To obtain the free base, the purified hydrobromide salt is treated with an alkali solution (e.g., 15% aqueous sodium carbonate).[8]

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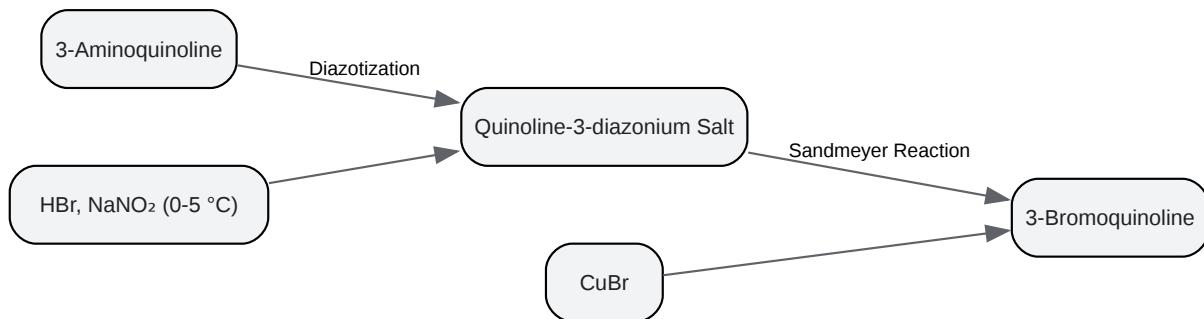
Caption: Direct Bromination Workflow for 3-Bromoquinoline Synthesis.

Synthesis from 3-Aminoquinoline via Sandmeyer Reaction

A more regioselective and classical approach to 3-Bromoquinoline is the Sandmeyer reaction, starting from 3-aminoquinoline. This method involves the conversion of the amino group to a diazonium salt, which is subsequently displaced by a bromide ion using a copper(I) bromide catalyst.

Experimental Protocol: Sandmeyer Reaction

- Dissolve 3-aminoquinoline in an aqueous acidic solution (e.g., hydrobromic acid) and cool to 0-5 °C.
- Slowly add a solution of sodium nitrite (NaNO_2) to form the diazonium salt.
- In a separate flask, prepare a solution of copper(I) bromide (CuBr) in hydrobromic acid.
- Add the cold diazonium salt solution to the CuBr solution.
- Allow the reaction to warm to room temperature and then heat to ensure complete reaction.
- The product, 3-Bromoquinoline, can then be isolated by extraction and purified by distillation or chromatography.

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Caption: Sandmeyer Reaction Pathway for 3-Bromoquinoline Synthesis.

Applications in Drug Development and Organic Synthesis

3-Bromoquinoline is a valuable building block in the synthesis of a wide range of biologically active molecules and functional materials.^[9] Its utility stems from the reactivity of the carbon-bromine bond, which allows for the introduction of various substituents onto the quinoline core through cross-coupling reactions.

Pharmaceutical Development

This compound serves as a key intermediate in the synthesis of pharmaceuticals, particularly in the development of anti-cancer and anti-inflammatory agents.^[1] The ability to functionalize the 3-position of the quinoline ring allows for the fine-tuning of a compound's biological activity and pharmacokinetic properties.

Agrochemical Research

3-Bromoquinoline also plays a role in the synthesis of agrochemical products, contributing to the development of more effective and safer pesticides and herbicides.^[1]

Cross-Coupling Reactions

3-Bromoquinoline is an excellent substrate for various transition metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. These reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of substituted quinolines. For instance, it undergoes a bromine-magnesium exchange reaction with lithium tributylmagnesate, and the resulting Grignard-type reagent can be quenched with various electrophiles to yield functionalized quinolines.^[6]

Conclusion

3-Bromoquinoline is a fundamentally important heterocyclic compound with significant applications in medicinal chemistry and materials science. Its well-defined physicochemical properties and the availability of robust synthetic methods make it a readily accessible and highly versatile building block. The ability to leverage the reactivity of the 3-bromo substituent through a variety of chemical transformations will continue to drive innovation in the development of novel therapeutics and functional materials.

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